molecular formula C13H8Cl2N2O3 B5769809 N-(2,6-dichlorophenyl)-3-nitrobenzamide

N-(2,6-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B5769809
M. Wt: 311.12 g/mol
InChI Key: CQIFYMJAZZTNQB-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of two chlorine atoms on the phenyl ring and a nitro group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,6-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2,6-dichlorophenyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(2,6-dichlorophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential quinone derivatives.

Scientific Research Applications

Chemistry: N-(2,6-dichlorophenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory or anticancer agent. Its derivatives may exhibit biological activities that make them suitable for drug development.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3-nitrobenzamide and its derivatives depends on their specific biological targets. For instance, if used as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase. In the case of anticancer activity, it may interfere with cellular processes like DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

    N-(2,6-dichlorophenyl)-3-aminobenzamide: A reduced form of the compound with potential biological activities.

    N-(2,6-dichlorophenyl)-4-nitrobenzamide: A structural isomer with the nitro group in a different position.

    N-(2,4-dichlorophenyl)-3-nitrobenzamide: A similar compound with chlorine atoms in different positions on the phenyl ring.

Uniqueness: N-(2,6-dichlorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the chlorine atoms and the nitro group, which can influence its reactivity and biological activity. The presence of these substituents can affect the compound’s electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-5-2-6-11(15)12(10)16-13(18)8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIFYMJAZZTNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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